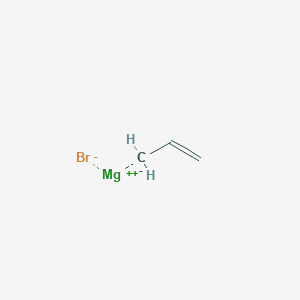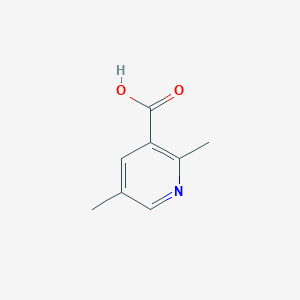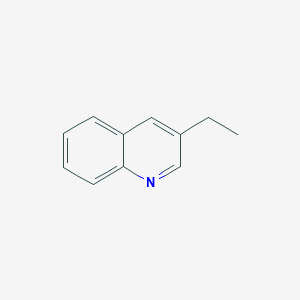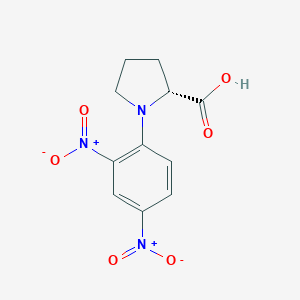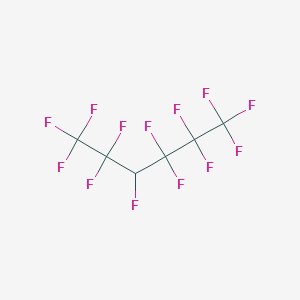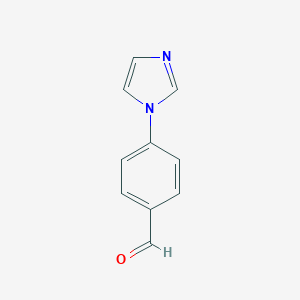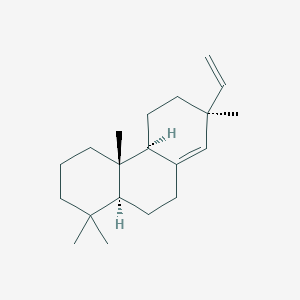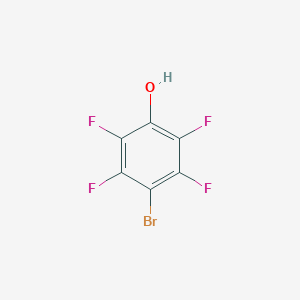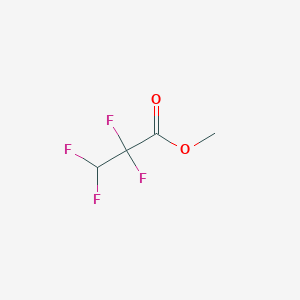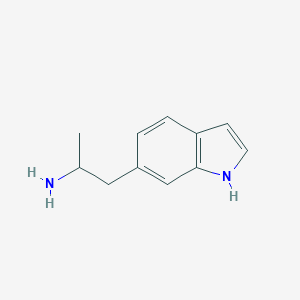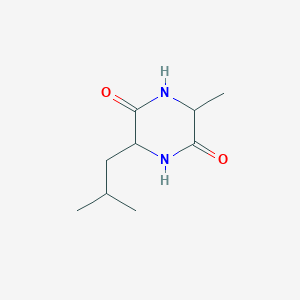
3-Isobutyl-6-methyl-2,5-piperazinedione
Overview
Description
3-Isobutyl-6-methyl-2,5-piperazinedione is a natural product found in Streptomyces anulatus, Nocardia alba, and Streptomyces praecox with data available.
Mechanism of Action
Target of Action
The primary target of Cyclo(Leu-Ala) is the aflatoxin production pathway in the fungus Aspergillus flavus . Aflatoxin is a potent carcinogen, and the inhibition of its production is a significant benefit.
Mode of Action
Cyclo(Leu-Ala) inhibits aflatoxin production in Aspergillus flavus without affecting its fungal growth flavus, unlike other compounds such as cyclo(L-Ala-L-Pro) .
Biochemical Pathways
Cyclo(Leu-Ala) affects the aflatoxin production pathway in Aspergillus flavus . Aflatoxin is a secondary metabolite produced by this fungus, and its production is a complex process involving multiple biochemical pathways.
Pharmacokinetics
It is known that cyclic dipeptides like cyclo(leu-ala) are generally stable and resistant to proteolytic enzymes, which suggests they may have good bioavailability .
Result of Action
The primary result of the action of Cyclo(Leu-Ala) is the inhibition of aflatoxin production in Aspergillus flavus . This can potentially reduce the risk of aflatoxin contamination in crops and food products, which is a significant public health concern.
Action Environment
The action of Cyclo(Leu-Ala) can be influenced by environmental factors. For example, the production of cyclic dipeptides by bacteria can be affected by factors such as nutrient availability and environmental stress . .
Biochemical Analysis
Cellular Effects
Some cyclic dipeptides have been shown to exert cytotoxic and cytostatic effects in certain cell types . It’s possible that Cyclo(Leu-Ala) may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Like other cyclic dipeptides, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving Cyclo(Leu-Ala) are not well-characterized. It’s known that cyclic dipeptides are involved in various metabolic pathways , but the specific enzymes or cofactors that Cyclo(Leu-Ala) interacts with, and its effects on metabolic flux or metabolite levels, remain to be determined.
Properties
IUPAC Name |
3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of Cyclo(Leu-Ala)?
A1: Cyclo(Leu-Ala) has been isolated from various natural sources. These include the seeds of the plant Euryale ferox [], the halophilic actinomycete Nocardiopsis terrae YIM 90022 [], the marine bacterium Pseudomonas putida [], and the Coral-derived bacteria Brevibacterium sp. [, ]. It has also been found in the roots of Panax notoginseng [] and the mangrove endophytic fungus No.B4 []. Interestingly, it has been identified in human placenta for the first time [].
Q2: What is the molecular formula and weight of Cyclo(Leu-Ala)?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Leu-Ala), these can be deduced from its alternate name, 3-Isobutyl-6-methyl-2,5-piperazinedione. The molecular formula is C9H16N2O2, and the molecular weight is 184.24 g/mol.
Q3: Has Cyclo(Leu-Ala) shown any promising biological activities?
A3: Research indicates that Cyclo(Leu-Ala) isolated from Nocardiopsis terrae YIM 90022 exhibits antimicrobial activities against specific plant pathogens. [] Additionally, when obtained from the marine bacterium Pseudomonas putida, it demonstrates anti-diatom activity. []
Q4: Are there any studies on how Cyclo(Leu-Ala) interacts with biological systems?
A4: Yes, a study investigated the thermodynamic characterization of biocompatible ionic liquid effects on protein model compounds, including Cyclo(Leu-Ala) []. This research explored the interactions of Cyclo(Leu-Ala) with various ionic liquids and its impact on the compound's stability in aqueous solutions.
Q5: What methods are used to analyze and characterize Cyclo(Leu-Ala)?
A5: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are commonly employed to elucidate the structure of Cyclo(Leu-Ala) [, , , , , , ]. Additionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used for isolation and purification. [, ]
Q6: Have any studies investigated the stability of Cyclo(Leu-Ala) under different conditions?
A6: Yes, research on the thermodynamic characterization of biocompatible ionic liquid effects provides insights into the stability of Cyclo(Leu-Ala) in aqueous solutions containing different ionic liquids. [] This study sheds light on the compound's behavior and potential applications in various solvent environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


